![molecular formula C8H16N2O2S2 B13425694 3,3'-Dithiobis[N-(methyl-d3)propanamide]](/img/structure/B13425694.png)
3,3'-Dithiobis[N-(methyl-d3)propanamide]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Dithiobis[N-(methyl-d3)propanamide] is a chemical compound characterized by the presence of two thiol groups connected by a disulfide bond. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dithiobis[N-(methyl-d3)propanamide] typically involves the reaction of N-(methyl-d3)propanamide with a disulfide-forming reagent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of 3,3’-Dithiobis[N-(methyl-d3)propanamide] may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using methods such as recrystallization or column chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
3,3’-Dithiobis[N-(methyl-d3)propanamide] undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form two thiol groups.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the amide groups under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
科学研究应用
3,3’-Dithiobis[N-(methyl-d3)propanamide] is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of protein folding and disulfide bond formation.
Industry: Used in the manufacture of specialty chemicals and materials.
作用机制
The mechanism of action of 3,3’-Dithiobis[N-(methyl-d3)propanamide] involves the formation and cleavage of disulfide bonds. This compound can interact with thiol-containing molecules, leading to the formation of mixed disulfides. The molecular targets and pathways involved include various enzymes and proteins that contain reactive thiol groups.
相似化合物的比较
Similar Compounds
- 3,3’-Dithiobis[2-methylfuran]
- Bis(2-methyl-3-furyl)disulfide
- Bis(2-methyl-3-furanyl) disulfide
Uniqueness
3,3’-Dithiobis[N-(methyl-d3)propanamide] is unique due to its deuterium-labeled methyl groups, which make it particularly useful in studies involving isotopic labeling. This compound’s specific structure allows for unique interactions in chemical and biological systems, distinguishing it from other similar disulfide-containing compounds.
属性
分子式 |
C8H16N2O2S2 |
|---|---|
分子量 |
242.4 g/mol |
IUPAC 名称 |
3-[[3-oxo-3-(trideuteriomethylamino)propyl]disulfanyl]-N-(trideuteriomethyl)propanamide |
InChI |
InChI=1S/C8H16N2O2S2/c1-9-7(11)3-5-13-14-6-4-8(12)10-2/h3-6H2,1-2H3,(H,9,11)(H,10,12)/i1D3,2D3 |
InChI 键 |
QUHFFYTTZGTUQQ-WFGJKAKNSA-N |
手性 SMILES |
[2H]C([2H])([2H])NC(=O)CCSSCCC(=O)NC([2H])([2H])[2H] |
规范 SMILES |
CNC(=O)CCSSCCC(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


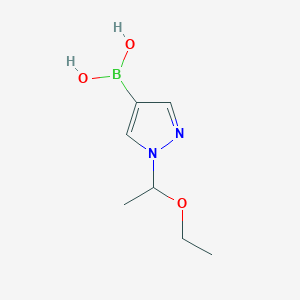
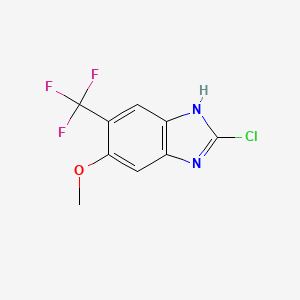
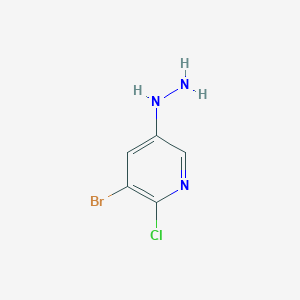





![N'-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide](/img/structure/B13425695.png)
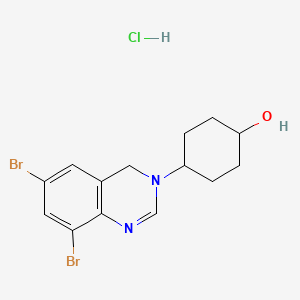
![(Z)-N'-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13425704.png)
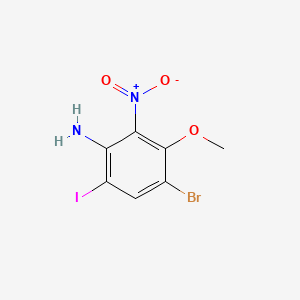
![2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B13425715.png)
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline](/img/structure/B13425716.png)
